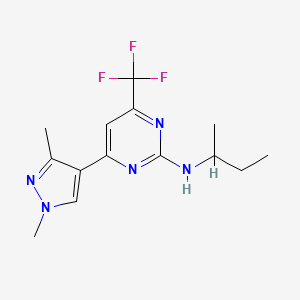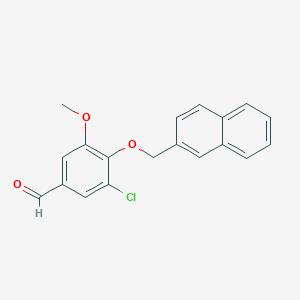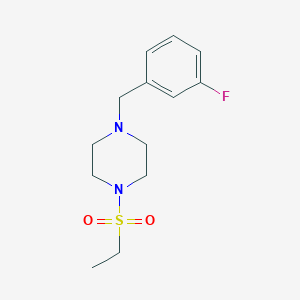
1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a nitrobenzyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment to Piperazine: The naphthylsulfonyl chloride can then react with piperazine under basic conditions to form the naphthylsulfonyl-piperazine intermediate.
Introduction of the Nitrobenzyl Group: The final step involves the alkylation of the intermediate with 3-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 1-(2-Aminonaphthyl)-4-(3-nitrobenzyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Naphthylsulfonic acid and piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Naphthylsulfonyl)piperazine: Lacks the nitrobenzyl group.
4-(3-Nitrobenzyl)piperazine: Lacks the naphthylsulfonyl group.
1-(2-Naphthyl)-4-(3-nitrobenzyl)piperazine: Lacks the sulfonyl group.
Uniqueness
1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the presence of both the naphthylsulfonyl and nitrobenzyl groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21N3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C21H21N3O4S/c25-24(26)20-7-3-4-17(14-20)16-22-10-12-23(13-11-22)29(27,28)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2 |
Clave InChI |
SOIPEJOKTIENQA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B10886175.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10886178.png)


![N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B10886189.png)
![Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886192.png)
![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate](/img/structure/B10886200.png)

![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)

